![molecular formula C20H28ClF3N2O B4776634 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea](/img/structure/B4776634.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-cyclododecylurea is an organic compound belonging to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzene ring, along with a chloro substituent and a cyclododecylurea moiety. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-cyclododecylurea typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with cyclododecyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-cyclododecylurea can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent on the benzene ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the urea bond.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while hydrolysis would produce corresponding amines and carboxylic acids.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-cyclododecylurea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: It may serve as a lead compound in drug discovery, particularly for developing new therapeutic agents targeting specific biological pathways.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-cyclododecylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The chloro substituent and urea moiety may interact with active sites of enzymes, inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
- N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide
- N-(2-chloro-5-(trifluoromethyl)phenyl)tetradecanamide
- 2-chloro-5-(trifluoromethyl)acetophenone
Comparison: Compared to similar compounds, N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-cyclododecylurea is unique due to its cyclododecylurea moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-cyclododecylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClF3N2O/c21-17-13-12-15(20(22,23)24)14-18(17)26-19(27)25-16-10-8-6-4-2-1-3-5-7-9-11-16/h12-14,16H,1-11H2,(H2,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWPDFILXLGFQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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